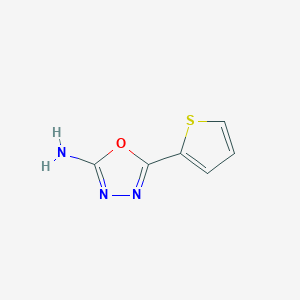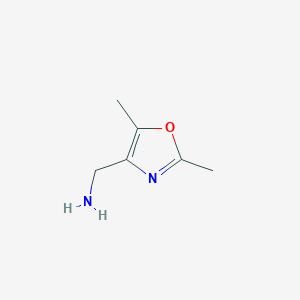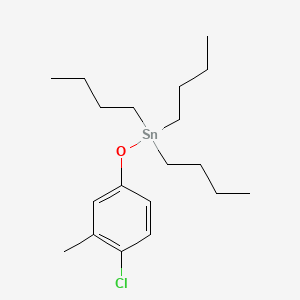
5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-amine
Übersicht
Beschreibung
Thiophene-based compounds are a significant class of heterocyclic compounds that have been the focus of extensive research due to their wide range of biological and pharmacological activities . They are often used as key building blocks in the synthesis of biologically active molecules .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of thiophene-based compounds is typically analyzed using techniques such as Fourier-transform infrared spectroscopy (FTIR), mass spectrometry (MS), and nuclear magnetic resonance (NMR) .Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions. For instance, they can participate in condensation reactions, such as the Gewald reaction mentioned earlier .Physical And Chemical Properties Analysis
The physical and chemical properties of thiophene-based compounds can be determined using various analytical techniques. For example, the melting point can be determined using differential scanning calorimetry, and the molecular weight can be determined using mass spectrometry .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Anticancer Potential
5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-amine: and its derivatives have been studied for their potential anticancer properties. The thiophene moiety is a common feature in many therapeutic agents, and when incorporated into 1,3,4-oxadiazol-2-amine, it may exhibit cytotoxicity against various cancer cell lines. Research has shown that certain thiophene derivatives can be effective against hepatocellular carcinoma and lung cancer cells, suggesting that this compound could be a valuable addition to the arsenal of anticancer drugs .
Organic Electronics: Semiconductors
The thiophene ring is integral to the development of organic semiconductors. Compounds like 5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-amine can be used in the synthesis of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Their ability to conduct electricity while maintaining flexibility makes them ideal for creating bendable electronic devices .
Material Science: Corrosion Inhibitors
In industrial chemistry, thiophene derivatives serve as corrosion inhibitors. The incorporation of 5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-amine into materials can enhance their resistance to corrosion, which is crucial for extending the life of metal structures and components in harsh environments .
Biochemistry: Enzyme Substrate
This compound may also find applications in biochemistry as a substrate for enzymes. It can participate in protein-ligand interactions, which are fundamental in understanding the mechanisms of enzyme action and in the development of new drugs.
Drug Discovery: Ligand in Protein-Ligand Interactions
In drug discovery, 5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-amine could be used as a ligand in protein-ligand interactions. This application is essential for the identification of new drug targets and the development of high-throughput screening methods.
Organic Synthesis: Reagent and Catalyst
Lastly, the compound can act as a reagent and catalyst in organic synthesis. Its presence in reactions can facilitate the formation of various organic compounds, playing a pivotal role in the synthesis of new molecules with potential applications in medicine and industry.
Wirkmechanismus
The mechanism of action of thiophene-based compounds can vary widely depending on their specific structure and the biological target they interact with. Some thiophene derivatives have been found to exhibit anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-thiophen-2-yl-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3OS/c7-6-9-8-5(10-6)4-2-1-3-11-4/h1-3H,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRKGPFTYJTUJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40587966 | |
| Record name | 5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40587966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-amine | |
CAS RN |
27049-71-4 | |
| Record name | 5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40587966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-Bromo-4-chlorothieno[3,2-d]pyrimidine](/img/structure/B1284429.png)










